molecular formula C13H23NO5 B13898146 Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate

Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate

Cat. No.: B13898146
M. Wt: 273.33 g/mol
InChI Key: ZGGVMSFPPYHOAP-UHFFFAOYSA-N
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Description

Ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate is an organic compound commonly used in synthetic organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is often employed to protect amines during chemical reactions. This compound is valuable in various chemical processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate typically involves multiple steps. One common method starts with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production of this compound often utilizes flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate involves the protection and deprotection of amino groups. The BOC group is added to the amino group to prevent unwanted reactions during synthesis. The protected compound can then undergo various transformations, and the BOC group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate is unique due to its specific structure, which allows for selective reactions and transformations. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate

InChI

InChI=1S/C13H23NO5/c1-7-18-10(16)8-9(15)13(5,6)14-11(17)19-12(2,3)4/h7-8H2,1-6H3,(H,14,17)

InChI Key

ZGGVMSFPPYHOAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(C)(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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